1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Medicinal Chemistry SAR Studies Physicochemical Properties

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) is the essential electrophilic building block for medicinal chemists requiring precise N1-ethyl/C5-methyl substitution. Its higher cLogP (1.9 vs. 0.8 for the 1-methyl analog) and distinct steric profile enable direct entry into more lipophilic chemical space for CNS and intracellular target SAR studies. Unlike generic pyrazole carbonyl chlorides, this exact scaffold ensures fidelity to patent claims and reproducible agrochemical lead optimization. Bulk and R&D quantities available; inquire for customized packaging.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 1706456-89-4
Cat. No. B1404895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
CAS1706456-89-4
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(=O)Cl)C
InChIInChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3
InChIKeyNDNFDQLCVMGDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) - A Specialized Heterocyclic Building Block for Amide Synthesis


1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) is a pyrazole-derived acyl chloride with a molecular formula of C7H9ClN2O and a molecular weight of approximately 172.61 g/mol . Its structure features a 1-ethyl-5-methyl-1H-pyrazole core bearing a reactive carbonyl chloride group at the 3-position [1], positioning it as a key electrophilic intermediate for constructing amide or ester bonds in the synthesis of bioactive molecules and functional materials .

Why 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) Cannot Be Replaced by Common 3-Pyrazolecarbonyl Chloride Analogs


The substitution pattern on the pyrazole ring is a critical determinant of its utility as an intermediate in medicinal chemistry and agrochemical research [1]. The target compound, 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, possesses a specific combination of an N1-ethyl and a C5-methyl group. This unique arrangement directly influences both the lipophilicity of the resulting derivatives and the steric environment of the reactive acyl chloride [2]. Closely related analogs, such as 1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 84547-60-4) or 1-ethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-16-4) , lack this precise substitution profile, and their use would lead to downstream molecules with different physicochemical and biological properties, potentially compromising the integrity of a structure-activity relationship (SAR) study or patent position.

Quantitative Differentiation of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) vs. Key Analogs


Structural and Lipophilic Differentiation from 1-Methyl-1H-pyrazole-3-carbonyl chloride (CAS 84547-60-4)

The target compound possesses an N1-ethyl group and a C5-methyl group, in contrast to the single N1-methyl group on its 1-methyl analog [1]. This substitution pattern results in a quantifiably higher molecular weight and lipophilicity (cLogP) [2]. The C5-methyl group also introduces steric hindrance near the reactive carbonyl chloride, which can influence reaction rates and regioselectivity in subsequent coupling steps [3].

Medicinal Chemistry SAR Studies Physicochemical Properties

Increased Steric Bulk and Molecular Weight vs. 1-Ethyl-1H-pyrazole-3-carbonyl chloride (CAS 1006471-16-4)

While the 1-ethyl-1H-pyrazole-3-carbonyl chloride analog shares the N1-ethyl group, it lacks the C5-methyl substituent . The presence of the C5-methyl group on the target compound adds steric bulk and electron-donating character to the heterocyclic ring, differentiating it from the less substituted analog. This structural difference is quantified by the molecular weight [1] and is known to affect the acylation reaction kinetics .

Organic Synthesis Reaction Kinetics Steric Effects

Specialized Intermediate for Structurally Unique Pyrazoles vs. Broad-Spectrum Building Blocks

The target compound enables the synthesis of a specific 1-ethyl-5-methyl-pyrazole scaffold, which is a defined and less common substitution pattern compared to the widely available 1H-pyrazole-3-carbonyl chloride (CAS 717871-84-6) [1]. The unsubstituted analog serves as a versatile building block for many applications, including 15-lipoxygenase inhibitors , while the target compound provides a more refined starting point for generating targeted libraries around the 1-ethyl-5-methyl motif [2].

Medicinal Chemistry Patent Chemistry Building Blocks

Recommended Applications for 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS 1706456-89-4) Based on Quantitative Differentiation


Synthesis of Specialized Amide Libraries in Medicinal Chemistry SAR

The target compound is ideally suited for use as an electrophilic building block in the rapid construction of amide libraries for structure-activity relationship (SAR) studies. As established, its higher cLogP (1.9 vs. 0.8 for the 1-methyl analog) [1] and distinct steric profile allow medicinal chemists to directly explore a more lipophilic and sterically encumbered region of chemical space without requiring additional synthetic steps. This enables the efficient generation of diverse analogs for hit-to-lead optimization programs focused on CNS or intracellular targets.

Replication and Extension of Patented Chemical Matter

Given the precise substitution pattern of 1-ethyl-5-methyl, this compound is essential for the exact replication of molecules disclosed in patent literature where this specific scaffold is claimed [2]. Substituting with a generic analog like 1H-pyrazole-3-carbonyl chloride [3] would yield a different molecule, potentially undermining freedom-to-operate analyses or the validation of a competitor's results. This compound provides a direct and verifiable route to patent-relevant chemical space.

Development of Agrochemical Intermediates with Enhanced Lipophilicity

The 1-ethyl-5-methyl-1H-pyrazole core is a recognized motif in agrochemical research [2]. The differentiated lipophilicity (Δ +1.1 XLogP3-AA) of this specific acyl chloride [1] is a key attribute for designing fungicides or herbicides with improved plant cuticle penetration or soil mobility. Using this exact compound ensures that the physicochemical properties of the final active ingredient are precisely controlled from the outset of the synthesis.

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